4-Iodo-1H-indazol-6-ol is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are characterized by a fused benzene and pyrazole ring structure, and this particular compound features an iodine atom at the 4-position and a hydroxyl group at the 6-position of the indazole ring. The chemical formula for 4-Iodo-1H-indazol-6-ol is C7H6I N3O, and its molecular weight is approximately 232.04 g/mol. This compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds .
4-Iodo-1H-indazol-6-ol can be synthesized from various indazole derivatives, which are commercially available or can be easily prepared. It falls under the classification of heterocyclic compounds, specifically as an indazole derivative due to its structural characteristics. The presence of both iodine and hydroxyl functional groups contributes to its unique chemical properties, making it a subject of interest in both organic synthesis and medicinal chemistry .
The synthesis of 4-Iodo-1H-indazol-6-ol typically involves several steps that include starting materials such as indazole derivatives. Key synthetic methods include:
In industrial settings, the synthesis may utilize continuous flow reactors to optimize conditions for high yield and purity. Advanced techniques such as microwave-assisted synthesis or solvent-free conditions may also be applied to enhance efficiency .
The molecular structure of 4-Iodo-1H-indazol-6-ol consists of a fused ring system with distinct functional groups:
The compound has notable spectroscopic characteristics:
4-Iodo-1H-indazol-6-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-Iodo-1H-indazol-6-ol is closely related to its structural features. The iodine substituent enhances reactivity, allowing it to interact with biological targets effectively. The hydroxyl group improves solubility and bioavailability, making it more accessible for biological interactions. This compound has shown potential in various studies for its anticancer properties, where it may inhibit specific cellular pathways involved in tumor growth .
4-Iodo-1H-indazol-6-ol has been explored for several scientific applications:
Achieving precise regiocontrol during the halogenation of the indazole scaffold, particularly at the C4 and C6 positions, is paramount for the efficient synthesis of 4-Iodo-1H-indazol-6-ol. The electron-deficient nature of the indazole ring system and the potential directing group effects of the C6-hydroxyl substituent significantly influence halogenation outcomes.
Direct iodination at the C4 position presents challenges due to competing reactions at N1, N2, C3, C5, and C7 positions. Strategies often employ ortho-directed metalation or protection/deprotection sequences. The C6-hydroxyl group can act as a weak directing group for electrophilic substitution, but its influence is often insufficient for clean C4-iodination. Consequently, sequential halogenation approaches are frequently adopted:
Table 1: Regioselective Halogenation Strategies for 4-Iodo-1H-indazol-6-ol Precursors
Strategy | Key Reagents/Conditions | Target Position | Advantages | Limitations |
---|---|---|---|---|
Directed Ortho-Lithiation | n-BuLi, I₂, -78°C, N-protected & O-protected Indazole | C4 | High regioselectivity, well-established | Requires protection/deprotection, sensitive conditions |
Copper-Mediated C-H Iodination | CuI, I₂/KI, DMEDA, 1,4-dioxane, Reflux | C4 or C6 | Potentially direct, avoids organolithiums | Selectivity may require optimization, ligand-dependent |
Electrophilic with DG | NIS/I₂, Temporary DG (e.g., amide) | C4 or C5 | Utilizes mild electrophiles | Requires DG installation/removal, potential over-iodination |
Sequential halogenation, typically involving an initial bromination followed by a halex (halogen exchange) reaction, is a robust strategy for installing iodine at specific positions, particularly when direct iodination proves low-yielding or unselective. This approach leverages the higher reactivity of bromine in palladium-catalyzed cross-coupling reactions for the subsequent halex step.
Directed Bromination: Similar to the iodination strategies, N-protection and directed metalation (lithiation followed by Br₂ or electrophilic brominating agents) can achieve high regiocontrol for C4-bromination .
Palladium-Catalyzed Halogen Exchange (Halex): The installed bromine atom is then exchanged for iodine using catalytic Pd systems. This is often preferred over direct iodination for improved regioselectivity and yield. Key systems include:
A typical sequence might involve: 1) Protection of 1H-indazol-6-ol (e.g., N1-Boc, O-TBDMS), 2) Regioselective bromination at C4 (e.g., using NBS under carefully controlled conditions or directed lithiation/bromination), 3) Pd/Cu-catalyzed halex (e.g., Pd(OAc)₂, XPhos, CuI, NaI, DMA, 120°C) to install iodine at C4, 4) Global deprotection to yield 4-Iodo-1H-indazol-6-ol. This route often provides better overall yield and regiocontrol than attempting direct C4-iodination .
Table 2: Catalytic Systems for Bromine-to-Iodine Exchange on Bromoindazole Intermediates
Catalytic System | Typical Conditions | Iodide Source | Key Advantages | Notes |
---|---|---|---|---|
Pd₂(dba)₃/XPhos + CuI | DMA, 120-150°C | NaI, KI | High efficiency, broad scope | Common, robust system |
Pd(OAc)₂/BINAP | NMP, 130°C | NaI | Effective for sterically hindered halides | Higher cost of BINAP |
PdCl₂ + CuI (Ligand-Free) | DMAc or NMP, 140°C | KI | Cost-effective, simple | May require higher loading/longer times |
Pd/C + CuI | DMA, 150°C, High Pressure (if needed) | NaI | Potential for heterogeneous catalysis | Scalability potential, may need optimization |
The synthesis of 4-Iodo-1H-indazol-6-ol invariably involves multiple steps (protection, halogenation, deprotection, possible functional group interconversion). Each step's efficiency is critically dependent on solvent choice and reaction temperature, significantly impacting the overall yield. Key optimization findings include:
O6-Protection (TBDMS, Methyl, Benzyl): Silylation (e.g., TBDMSCl, imidazole) in DMF works best at room temperature. Harsher conditions can lead to over-silylation or N-silylation. Methylation (MeI, K₂CO₃) requires polar aprotic solvents like DMF or acetone; temperatures between 40-60°C optimize alkylation vs. O- vs. N- selectivity and minimize dialkylation. Deprotection of silyl ethers using TBAF in THF is fast at 0°C to rt; elevated temperatures can induce side reactions. Demethylation typically requires harsh conditions (BBr₃ in DCM, -78°C to rt; or HBr/AcOH reflux), demanding precise temperature control [7] .
Halogenation Steps (Direct or Halex):
Halex Reaction (Pd/Cu-catalyzed): High-boiling polar aprotic solvents are essential: Dimethylacetamide (DMA) and N-Methyl-2-pyrrolidone (NMP) consistently give superior yields (>80%) compared to DMF, DMSO, or dioxane (<60%) for converting bromoindazoles to iodoindazoles. This is attributed to better solubility of the inorganic salts (NaI, KI) and catalyst stability. Optimal temperatures range from 120-140°C. Lower temperatures (100°C) lead to incomplete conversion, while excessive temperatures (>150°C) promote decomposition of the indazole core and catalyst degradation [1] .
Multi-Step Yield Considerations: Careful solvent and temperature optimization at each stage is crucial for cumulative yield. For example, a sequence involving O-silylation, N-Boc protection, C4-lithiation/iodination, Boc deprotection, and O-desilylation requires compatible solvent choices to avoid unnecessary workups and minimize functional group incompatibility. Using THF for protection/lithiation steps, followed by dioxane for Cu-mediated iodination (if applicable), and finally MeOH/HCl for acid-labile deprotections, represents a typical optimized solvent pathway. Cumulative yields for multi-step routes to 4-Iodo-1H-indazol-6-ol are typically maximized in the 40-60% range after significant optimization of each step's conditions [1] [7] .
Table 3: Solvent and Temperature Optimization in Key Synthetic Steps for 4-Iodo-1H-indazol-6-ol
Synthetic Step | Optimal Solvent(s) | Optimal Temperature Range | Impact on Yield | Key Observations |
---|---|---|---|---|
CuI/DMEDA Mediated Iodination | 1,4-Dioxane | Reflux (~100°C) | Critical: <50% yield at 80°C vs >80% at 100°C | DMF/DMSO lead to ligand decomposition/lower yields |
Pd/Cu Catalyzed Halex (Br->I) | DMA, NMP | 120-140°C | Critical: ~80% in DMA/NMP vs <60% in DMF/Dioxane | High solubility of NaI/KI essential |
N1-Boc Protection | THF, DCM | 0°C to 25°C | High yield achievable (>90%) | DMAP catalysis beneficial |
Acidic N1-Boc Deprotection | DCM, Dioxane | 0°C to 25°C | High yield achievable (>90%) | Prolonged heating or high [TFA] causes decomposition |
O6-TBDMS Protection | DMF | 25°C | High yield achievable (>90%) | Imidazole essential |
O6-TBDMS Deprotection | THF | 0°C to 25°C | High yield achievable (>90%) | Elevated temp. with TBAF causes side reactions |
O6-Methylation (MeI/K₂CO₃) | DMF, Acetone | 40-60°C | Yield depends on N-protection state | Higher temp favors O-over N-alkylation |
O6-Demethylation (BBr₃) | DCM | -78°C to 25°C | Yield sensitive to addition rate/temp control | Excess BBr₃ and extended time needed |
Continuous flow chemistry offers significant advantages for scaling up the synthesis of sensitive intermediates and APIs like 4-Iodo-1H-indazol-6-ol, particularly for hazardous or highly exothermic steps. Flow reactors provide superior control over reaction parameters (temperature, residence time, mixing) compared to batch processes, enhancing safety and reproducibility while improving yields and purity.
Electrochemical Generation of Active Iodinating Species: Recent advancements demonstrate the power of electrochemical flow reactors for generating unstable hypervalent iodine reagents in situ. A system utilizing graphite electrodes, 4-iodotoluene, Me₄NPF₆ electrolyte, and TMSCl in a mixture of HFIP/MeCN within a microflow reactor (e.g., Vapourtec Ion reactor with 0.2 mm electrode gap) efficiently generates ArICl₂ species electrochemically. This active iodinating/chlorinating agent can potentially be adapted for regioselective halogenation of indazole derivatives under carefully controlled flow conditions. The key advantages are the in situ generation and immediate use of unstable reagents, precise control over charge transfer (equivalent to reagent stoichiometry), short residence times (~12 minutes), enhanced mass transfer, and improved safety profile by avoiding the handling of large quantities of hazardous oxidants or pre-formed ArICl₂ .
High-Temperature/Pressure Halex Reactions: The Pd/Cu-catalyzed halex reaction, crucial for the bromine-to-iodine exchange strategy, often requires high temperatures (120-140°C) and prolonged reaction times in batch, posing scalability challenges (safety, decomposition). Continuous flow reactors enable safe operation at these elevated temperatures and pressures due to their small reactor volume and efficient heat transfer. Packed-bed reactors containing immobilized Pd/Cu catalysts or homogeneous solutions pumped through heated tubular reactors can significantly reduce reaction times (from hours in batch to minutes in flow) for halex transformations, improving throughput and minimizing catalyst decomposition and substrate degradation. Precise control of residence time prevents over-reaction .
Lithiation and Iodination Sequences: Low-temperature lithiation steps (-78°C) followed by electrophilic quench (I₂) are notoriously difficult to scale in batch due to the challenges of maintaining cryogenic temperatures uniformly in large vessels and the exothermicity of the quench. Continuous flow microreactors excel in such scenarios. A solution of the protected indazole precursor and a strong base (e.g., n-BuLi) in THF can be precisely metered, mixed in a cooled micromixer (maintaining -78°C effectively due to high surface-to-volume ratio), allowed a short residence time for lithiation, and then mixed with a solution of I₂ in THF before quenching. This setup allows for millisecond-scale mixing and precise temperature control, leading to higher regioselectivity, reduced metalation byproducts, and safer operation compared to batch lithiation .
Integrated Multi-Step Flow Synthesis: The ultimate potential lies in integrating protection, halogenation, and deprotection steps into a continuous flow sequence. While full integration for 4-Iodo-1H-indazol-6-ol remains a research goal, individual optimized flow modules (e.g., flow silylation, flow lithiation/iodination, flow deprotection) represent significant progress towards fully continuous manufacturing. Flow systems allow for inline monitoring (PAT) and workup between steps (e.g., liquid-liquid extraction membranes, scavenger columns), enhancing automation and product quality control for this pharmaceutically relevant building block .
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8